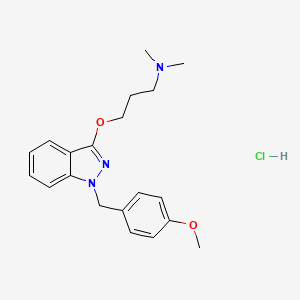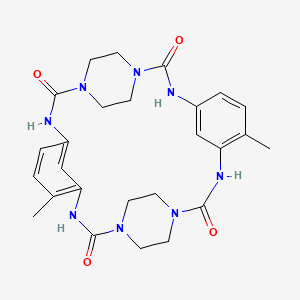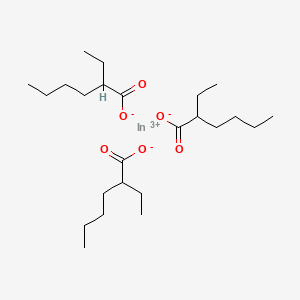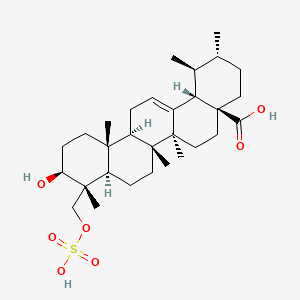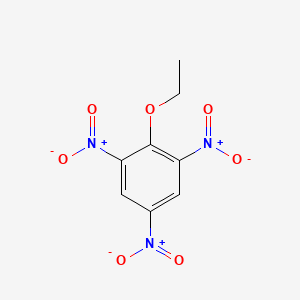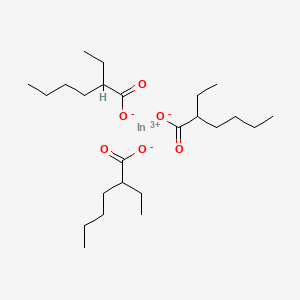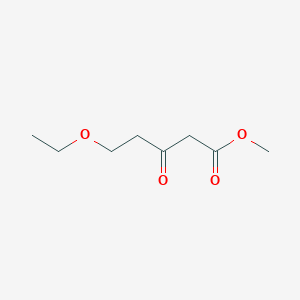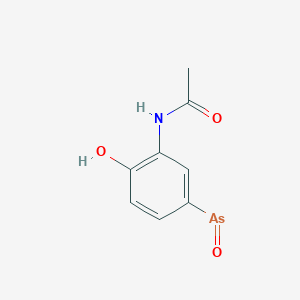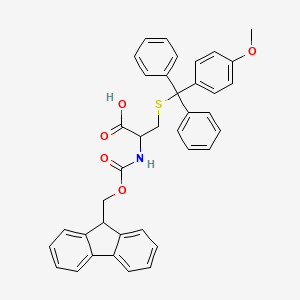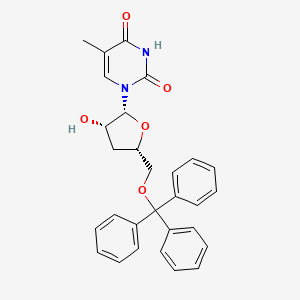
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of a trityl group at the 5’-position and a deoxy modification at the 3’-position of the pentofuranosyl ring. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine typically involves the protection of the hydroxyl groups of thymidine, followed by selective deoxygenation and tritylation. One common method involves the reaction of 5’-O-trityl-2’,3’-thymidinene with hypobromous acid to yield 2,2’-anhydro-5-bromo-1-(3’-bromo-3’-deoxy-5’-O-trityl-beta-D-arabinofuranosyl)-6-hydroxy-5,6-dihydrothymine . This intermediate can then be converted into the desired compound through deoxygenation and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deoxygenation steps are crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the pentofuranosyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hypobromous acid are used for selective oxidation.
Reduction: Phosphine reagents like triphenylphosphine are used for deoxygenation.
Substitution: Nucleophilic reagents are used under mild conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are valuable intermediates in the synthesis of antiviral and anticancer agents.
Applications De Recherche Scientifique
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. The presence of the trityl group and deoxy modification can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
1-(3-beta-Azido-2,3-dideoxy-5-O-trityl-beta-D-threopenta-furanosyl)thymine: This compound has an azido group at the 3’-position, making it a potent antiviral agent.
2,3’-Anhydro-1-(2-deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: This compound has an anhydro modification, which affects its chemical reactivity.
Uniqueness: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine is unique due to its specific deoxy and trityl modifications, which confer distinct chemical properties and biological activities. These modifications make it a valuable tool in the synthesis of nucleoside analogs and in the study of nucleic acid-related processes.
Propriétés
Numéro CAS |
122857-57-2 |
|---|---|
Formule moléculaire |
C29H28N2O5 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
1-[(2R,3S,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-26(20)33)27-25(32)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,27+/m0/s1 |
Clé InChI |
XYMZBTFKUMWINB-OHSXHVKISA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


